molecular formula C17H21FN2O2 B5332618 1-(4-fluorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one

1-(4-fluorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B5332618
M. Wt: 304.36 g/mol
InChI Key: JUWBEHZBSOSSRJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a fluorophenyl group, a methylpiperidine moiety, and a pyrrolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

    Piperidine Derivative Formation: The next step involves the synthesis of the 3-methylpiperidine derivative, which can be achieved through nucleophilic substitution reactions.

    Coupling Reaction: The final step involves coupling the 4-fluorophenyl intermediate with the 3-methylpiperidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired pyrrolidinone compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed:

    Oxidation Products: Corresponding carboxylic acids or ketones

    Reduction Products: Alcohols or amines

    Substitution Products: Derivatives with substituted nucleophiles

Scientific Research Applications

1-(4-fluorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-fluorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-bromophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one: Similar structure but with a bromine atom instead of fluorine.

    1-(4-methylphenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in its specific fluorine substitution, which can influence its chemical reactivity, biological activity, and overall properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c1-12-3-2-8-19(10-12)17(22)13-9-16(21)20(11-13)15-6-4-14(18)5-7-15/h4-7,12-13H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWBEHZBSOSSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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